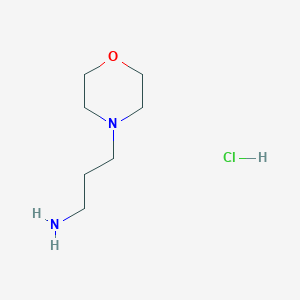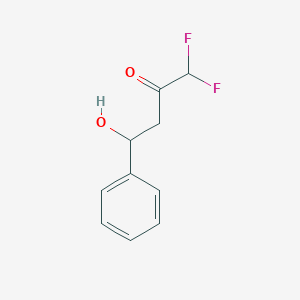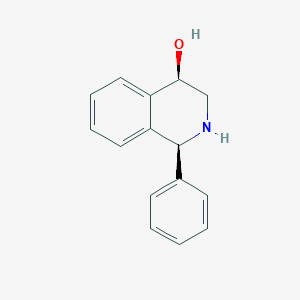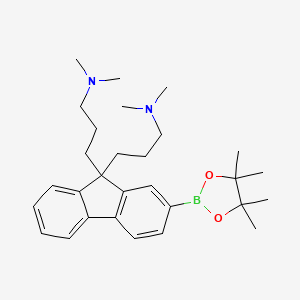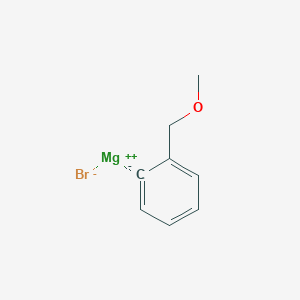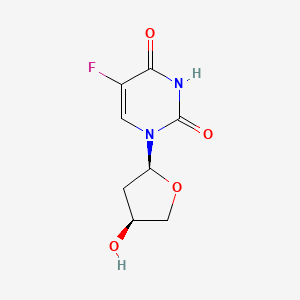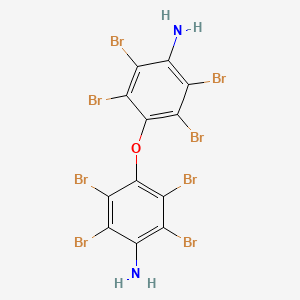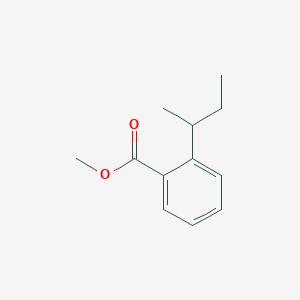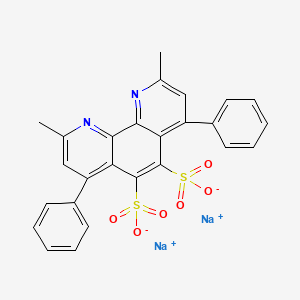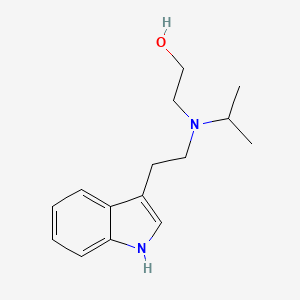
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the Curtius rearrangement of indole-3-carboxazide to afford N-(indol-3-yl)amides .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using readily available substrates and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-(1-naphthyl)ethyl)succinamic acid: Another indole derivative with root-promoting activity.
Trisindolines: Compounds containing two indole units connected to an isatin core.
Uniqueness
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of an indole moiety with an ethanol and isopropylamino group makes it a versatile compound for various applications .
Properties
CAS No. |
7384-94-3 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C15H22N2O/c1-12(2)17(9-10-18)8-7-13-11-16-15-6-4-3-5-14(13)15/h3-6,11-12,16,18H,7-10H2,1-2H3 |
InChI Key |
WQDZBGYWISXSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
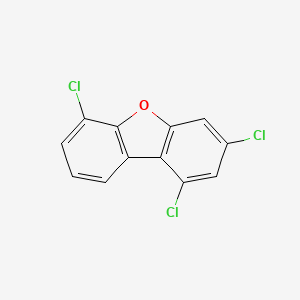
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
